Triacontan-2-OL
Description
Triacontan-2-OL (hypothetical IUPAC name) is a secondary alcohol with a 30-carbon chain and a hydroxyl group (-OH) at the second carbon position.
Properties
CAS No. |
13230-67-6 |
|---|---|
Molecular Formula |
C30H62O |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
triacontan-2-ol |
InChI |
InChI=1S/C30H62O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(2)31/h30-31H,3-29H2,1-2H3 |
InChI Key |
XAAKDEWWCWOBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacontan-2-OL can be synthesized through several methods. One common approach involves the reduction of triacontanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as beeswax or plant waxes. The extraction process includes grinding the raw material, followed by solvent extraction using alcohol, methanol, or acetone. The extract is then purified through column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Triacontan-2-OL undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to triacontanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to triacontane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Triacontanoic acid.
Reduction: Triacontane.
Substitution: Alkyl halides such as triacontyl chloride or triacontyl bromide.
Scientific Research Applications
Triacontan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying long-chain alcohols and their reactions.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Mechanism of Action
Triacontan-2-OL exerts its effects primarily through its role as a plant growth regulator. It enhances the physiological efficiency of plant cells by boosting photosynthesis, protein biosynthesis, and enzyme activity. It also modulates the activation of stress tolerance mechanisms in plants, helping them adapt to environmental stressors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between triacontan-2-OL and structurally related compounds, based on available evidence:
Key Findings:
Functional Group Influence: this compound vs. 1-Triacontanol: The secondary alcohol structure of this compound likely reduces its melting point compared to the primary alcohol 1-triacontanol, which forms stronger intermolecular hydrogen bonds . Secondary alcohols also exhibit distinct reactivity, such as resistance to oxidation compared to primary alcohols . this compound vs. Triacontanal: Aldehydes (e.g., triacontanal) are more electrophilic, participating in condensation reactions, whereas alcohols like this compound may undergo esterification or etherification .
In contrast, 5-TRIDECYN-2-OL (13 carbons) has a significantly lower molecular weight, improving solubility in organic solvents but reducing thermal stability .
This compound, as a secondary alcohol, may necessitate similar PPE, though specific data are lacking.
Research Implications and Limitations
The comparison highlights critical gaps in data for this compound, particularly regarding its synthesis, spectroscopic characterization, and industrial applications. Existing studies on analogs suggest the need for:
- Spectroscopic Analysis: NMR and HRMS data to confirm structure and purity, as required for novel compounds in organic chemistry research .
- Thermodynamic Studies : Melting/boiling points and solubility profiles to optimize industrial formulations.
- Toxicological Assessments : Comprehensive hazard evaluations to align with OSHA and EU regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
